molecular formula C13H16FN B13169685 8-(4-Fluorophenyl)-6-azaspiro[3.4]octane

8-(4-Fluorophenyl)-6-azaspiro[3.4]octane

Cat. No.: B13169685
M. Wt: 205.27 g/mol
InChI Key: UUYNZCOPAQPHKK-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-6-azaspiro[3.4]octane is a spirocyclic compound characterized by a unique structure where a spiro junction connects two rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility. The presence of the fluorophenyl group adds to its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Fluorophenyl)-6-azaspiro[3.4]octane typically involves the formation of the spirocyclic core followed by the introduction of the fluorophenyl group. One common method involves the reaction of a suitable azetidinone with a fluorophenyl-substituted ketone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Catalysts and reagents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-(4-Fluorophenyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

8-(4-Fluorophenyl)-6-azaspiro[3.4]octane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.

    Industry: Utilized in the development of new materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 8-(4-Fluorophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, while the spirocyclic core provides structural rigidity. This compound may modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)thiophene: Similar in having a fluorophenyl group but differs in the core structure.

    3-(4-Nitrophenyl)thiophene: Contains a nitrophenyl group instead of a fluorophenyl group.

    3-(4-Cyanophenyl)thiophene: Features a cyanophenyl group.

Uniqueness

8-(4-Fluorophenyl)-6-azaspiro[34]octane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16FN

Molecular Weight

205.27 g/mol

IUPAC Name

8-(4-fluorophenyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C13H16FN/c14-11-4-2-10(3-5-11)12-8-15-9-13(12)6-1-7-13/h2-5,12,15H,1,6-9H2

InChI Key

UUYNZCOPAQPHKK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C3=CC=C(C=C3)F

Origin of Product

United States

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